molecular formula C24H24ClN3O2 B4657467 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone

Cat. No.: B4657467
M. Wt: 421.9 g/mol
InChI Key: CDVWOQIFZIBFTN-UHFFFAOYSA-N
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Description

2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a chlorophenyl group, and a pyridazinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone typically involves multiple steps, including the formation of the benzylpiperidine and pyridazinone moieties, followed by their coupling. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Core Pyridazinone Reactivity

The pyridazinone ring undergoes characteristic reactions, including nucleophilic substitution, cyclization, and functional group transformations.

1.1. Nucleophilic Substitution at C-3

The carbonyl group at C-3 is reactive toward hydrazine derivatives. For example:

  • Reaction with hydrazine hydrate yields hydrazinylpyridazine intermediates, which can cyclize further into fused heterocycles (e.g., oxazolo- or imidazopyridazines) .

  • Phosphorus oxychloride (POCl₃) converts the carbonyl group to a chloro substituent, forming 3-chloropyridazine derivatives (e.g., 2 in Scheme 1) .

Reaction ConditionsReagentsProductYieldSource
Reflux in POCl₃ (4 h)POCl₃3-Chloropyridazine derivative86%
Hydrazine hydrate in ethanolNH₂NH₂·H₂OHydrazinylpyridazinone58%

Piperidine Moiety Modifications

The 4-benzylpiperidine group participates in alkylation, acylation, and coupling reactions:

2.1. Alkylation/Acylation

The piperidine nitrogen reacts with electrophiles:

  • Ethyl chloroformate introduces carbamate groups, forming oxazolopyridazines (e.g., 4 in Scheme 1) .

  • Michael addition with α,β-unsaturated ketones generates extended conjugates .

2.2. Suzuki-Miyaura Coupling

The benzyl group enables palladium-catalyzed cross-coupling with aryl boronic acids, yielding biaryl derivatives (e.g., 3739 ) .

Chlorophenyl Group Reactivity

The 4-chlorophenyl substituent undergoes:

3.1. Halogen Exchange

  • Phosphorus pentasulfide (P₄S₁₀) replaces the carbonyl oxygen with sulfur, producing pyridazinethiones (e.g., 3 in Scheme 1) .

3.2. Friedel-Crafts Acylation

  • Succinic anhydride reacts under Friedel-Crafts conditions to form γ-keto acids, which cyclize into dihydropyridazinones .

ReactionCatalystProductApplicationSource
Friedel-Crafts acylationAlCl₃γ-Keto acid intermediateAntitumor agents
P₄S₁₀ substitutionPyridazinethioneCholinesterase inhibition

Cyclization and Ring Expansion

The compound participates in domino reactions to form complex heterocycles:

4.1. Domino Hydrohydrazination

  • Zinc chloride (ZnCl₂) catalyzes tandem hydrohydrazination and condensation with phenylhydrazine, yielding 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one .

4.2. Michael Addition-Cyclization

  • 1,3-Diphenyl-2-propen-1-one undergoes Michael addition followed by cyclization to produce pyridazinoimidazo oxadiazinones .

Biological Interaction-Driven Reactions

The compound’s pharmacological activity is linked to its reactivity with enzymes:

5.1. Acetylcholinesterase (AChE) Inhibition

  • Dual binding interactions : The pyridazinone ring binds to the peripheral anionic site (PAS), while the piperidine moiety interacts with the catalytic active site (CAS) .

  • Hydrazone formation with substituted benzaldehydes enhances inhibitory potency (IC₅₀ values: 0.8–12.3 µM) .

Comparative Reactivity Table

Key reactions are summarized below:

Reaction TypeConditionsKey ProductBiological Relevance
Nucleophilic substitutionPOCl₃, reflux3-ChloropyridazineIntermediate for further functionalization
CyclocondensationHydrazine hydrate, ethanolFused oxazolo/imidazopyridazinesAntiviral/antitumor activity
Suzuki couplingPd catalyst, aryl boronic acidBiaryl pyridazinonesEnhanced bioavailability
Michael additionZnCl₂, acetonePyridazinoimidazo oxadiazinonesMultitarget therapeutic agents

Mechanistic Insights

  • POCl₃-mediated chlorination proceeds via a two-step mechanism: (1) phosphorylation of the carbonyl oxygen, (2) nucleophilic displacement by Cl⁻ .

  • Hydrazine reactions involve initial nucleophilic attack at C-3, followed by cyclization via intramolecular dehydration .

Scientific Research Applications

Biological Activities

Research indicates that 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone exhibits significant biological activities, including:

  • Antitumor Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.
  • Analgesic Effects : The piperidine moiety is known for its analgesic properties, which may be enhanced by the compound's overall structure.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of pyridazinones can exhibit antibacterial effects, making this compound a candidate for further exploration in infectious disease treatment.

Example Synthesis Steps

  • Preparation of Piperidine Derivative : Synthesize 4-benzylpiperidine through alkylation reactions.
  • Formation of Pyridazinone Core : React chlorophenyl compounds with hydrazine derivatives to form pyridazinone structures.
  • Final Coupling Reaction : Combine the piperidine derivative with the pyridazinone under basic conditions to yield the target compound.

Case Study 1: Antitumor Activity

A study demonstrated that similar pyridazinone derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential use of this compound in cancer therapy.

Case Study 2: Analgesic Properties

Research on piperidine derivatives indicated that they could effectively alleviate pain in animal models. The analgesic mechanism was linked to opioid receptor modulation, suggesting that this compound may have similar effects.

Case Study 3: Antimicrobial Efficacy

A series of experiments showed that related pyridazinones inhibited bacterial growth in vitro, particularly against Gram-positive bacteria. This suggests that This compound could be explored as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . This selectivity is crucial for its potential therapeutic effects, as it can modulate neurotransmitter levels in the brain. The compound may also function as a monoamine oxidase inhibitor, further influencing neurotransmitter dynamics.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative notable for its intricate structure, which includes a piperidine moiety and a chlorophenyl group. This unique configuration contributes to its potential therapeutic applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H24_{24}ClN3_3O2_2
  • Molecular Weight : 421.9 g/mol
  • CAS Number : 958595-64-7

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Various studies have indicated that pyridazinone derivatives, including this compound, possess anticancer properties. For instance, derivatives have shown effectiveness against several cancer cell lines such as HL-60 (leukemia) and BT-549 (breast cancer) with GI50 values below 2 µM .
  • Analgesic Effects : The compound has been reported to exhibit analgesic activity, although it is less potent than standard analgesics like aspirin. This suggests potential for pain management applications .
  • Antimicrobial Properties : Similar compounds in the pyridazinone class have demonstrated antibacterial and antifungal activities, indicating that this compound may also possess such properties .

The biological effects of This compound are likely mediated through interactions with specific biological targets:

  • Cellular Pathways : Studies indicate that pyridazinones can inhibit inflammatory pathways, such as IL-β production in stimulated HL-60 cells, suggesting a role in anti-inflammatory responses .
  • Enzyme Inhibition : Some derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-(4-Chlorophenyl)-3(2H)-pyridazinoneChlorophenyl groupAntitumor properties
4-Benzylpiperidine DerivativePiperidine moietyAnalgesic effects
3(2H)-PyridazinoneBasic pyridazinone structureAntibacterial activity

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that a series of pyridazinones exhibited cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents. Notably, compounds were synthesized that showed high activity against resistant cancer cell lines .
  • Analgesic Activity Assessment : In comparative studies, the analgesic effects of this compound were evaluated against established drugs like aspirin, revealing moderate efficacy which warrants further investigation for pain management applications .
  • Inflammation Studies : Research has shown that certain pyridazinone derivatives can significantly inhibit IL-β production in vitro, indicating their potential as anti-inflammatory agents .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O2/c25-21-8-6-20(7-9-21)22-10-11-23(29)28(26-22)17-24(30)27-14-12-19(13-15-27)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVWOQIFZIBFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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